Carbazeran

Description

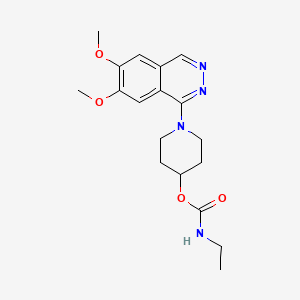

Structure

3D Structure

Properties

IUPAC Name |

[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17/h9-11,13H,4-8H2,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGVXJYGDBSPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220983 | |

| Record name | Carbazeran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70724-25-3 | |

| Record name | Carbazeran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70724-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazeran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070724253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazeran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70724-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZERAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N4I6K95P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacology of Carbazeran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Carbazeran is classified as a potent phosphodiesterase (PDE) inhibitor, publicly available scientific literature does not provide specific details on its direct mechanism of action, including its affinity for various phosphodiesterase isoforms (e.g., IC50 values) or its precise effects on cyclic nucleotide signaling pathways. The predominant focus of existing research has been on its metabolic fate. This guide, therefore, summarizes the current understanding of this compound's pharmacology, with a primary emphasis on its well-documented metabolism and a general overview of the therapeutic class to which it belongs.

Introduction to this compound

This compound is a pharmacological agent identified as a potent phosphodiesterase inhibitor.[1] Phosphodiesterase inhibitors are a class of drugs that modulate intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular function. By elevating the levels of these cyclic nucleotides, PDE inhibitors can elicit a wide range of physiological responses, including vasodilation, cardiac inotropy, and anti-inflammatory effects. While the intended therapeutic applications of this compound were likely linked to these effects, its development was significantly impacted by its metabolic profile.

The Core Mechanism of Action: Phosphodiesterase Inhibition (General Overview)

Phosphodiesterases are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and cGMP, terminating their signaling activity. Different families of PDEs (PDE1-PDE11) exhibit distinct substrate specificities (cAMP-specific, cGMP-specific, or dual-substrate) and are expressed in various tissues throughout the body. This tissue-specific expression allows for the targeted modulation of signaling pathways.

The general mechanism of action for a PDE inhibitor like this compound involves the competitive or non-competitive inhibition of one or more PDE isoforms. This inhibition leads to an accumulation of intracellular cAMP and/or cGMP, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).

Signaling Pathways

The elevation of intracellular cAMP and cGMP can trigger various signaling cascades. The following diagram illustrates the general pathways influenced by PDE inhibition.

References

Carbazeran as a Selective Probe for Aldehyde Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of carbazeran's use as a selective probe substrate for human aldehyde oxidase 1 (AOX1). Aldehyde oxidase (AO) is a cytosolic molybdoflavoenzyme that plays a crucial role in the metabolism of a wide array of xenobiotics, particularly N-heterocyclic compounds. As drug discovery programs increasingly design compounds to avoid cytochrome P450 (CYP) metabolism, the importance of understanding a candidate's susceptibility to AO-mediated clearance has grown significantly. This compound's high selectivity and metabolic turnover make it an invaluable tool for characterizing AO activity and inhibition in vitro.

Core Principle: The this compound 4-Oxidation Reaction

This compound is rapidly metabolized by human AOX1 to a single primary metabolite, 4-oxo-carbazeran (also referred to as 4-hydroxy-carbazeran).[1] This oxidation reaction is highly specific to AOX1, with negligible contribution from major drug-metabolizing CYP enzymes.[2] This selectivity is the foundation of its utility as a probe substrate for reaction phenotyping and inhibition studies.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the use of this compound as an AO probe in human liver subcellular fractions.

Table 1: Kinetic Parameters for this compound 4-Oxidation by Human Aldehyde Oxidase

| Parameter | Value | Test System | Notes |

| Michaelis-Menten Constant (Km) | ~5 µM | Human Liver Cytosol (HLC) | Represents the substrate concentration at half-maximal velocity.[3] |

| Intrinsic Clearance (CLint) | Median: 455 µL/min/mg protein | Pooled HLC (n=20) | Demonstrates high turnover, but with significant inter-individual variability.[4] |

| Half-Life (t1/2) | 0.6 to 36 minutes | Individual HLC donors | Highlights the extensive variability in AO activity across the population.[5] |

| Half-Life (t1/2) | ~5 minutes | Pooled Human Liver S9 | Shows rapid turnover in pooled systems.[5] |

| Estimated Hepatic Clearance (Clh) | 17 mL/min/kg | Cryopreserved Human Hepatocytes | In vitro data from hepatocytes can provide reasonable predictions of in vivo clearance.[6] |

Table 2: Inhibition of this compound 4-Oxidation by Known AO Inhibitors

| Inhibitor | Parameter | Value | Mode of Inhibition | Test System |

| Raloxifene | Potency Rank | Most potent SERM tested | Noncompetitive | Human Liver Cytosol |

| Hydralazine | Effective Conc. | 25 - 50 µM | Time-Dependent | Human Hepatocytes |

| Gefitinib | Ki | 0.49 ± 0.04 µM | Competitive | Human Liver Cytosol |

| Erlotinib | Ki | 0.17 ± 0.02 µM | Competitive | Human Liver Cytosol |

| Desmethylerlotinib | Ki | 0.08 ± 0.01 µM | Competitive | Human Liver Cytosol |

| Menadione | Effective Conc. | 100 µM | Not specified | Human Liver Cytosol |

Table 3: Selectivity Profile of this compound Metabolism

| Enzyme Family | Specific Isoforms Tested | Result | Reference |

| Aldehyde Oxidase | Human AOX1 | Primary metabolizing enzyme | [1] |

| Cytochrome P450 | CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5 | No detectable 4-oxidation | [2] |

| Pan-CYP Inhibition | 1-Aminobenzotriazole (1-ABT) | No inhibition of 4-oxidation | [2] |

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its use as an AO probe.

Caption: Metabolic pathway of this compound via human AOX1.

Caption: Workflow for AO activity and inhibition assays.

Caption: Enzymatic selectivity of this compound metabolism.

Experimental Protocols

The following protocols provide a detailed methodology for key in vitro experiments using this compound as a selective AO probe.

Protocol 1: Determination of this compound Intrinsic Clearance in Human Liver Cytosol

This protocol is designed to measure the rate of this compound depletion to determine its intrinsic clearance (CLint).

1. Materials and Reagents:

-

Pooled Human Liver Cytosol (HLC), stored at -80°C

-

This compound (Stock solution: 10 mM in DMSO)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Internal Standard (IS): Tolbutamide or other suitable compound (Stock solution: 1 mM in Methanol)

-

Termination Solution: Acetonitrile with 100 nM IS, chilled to -20°C

-

96-well incubation and collection plates

2. Procedure:

-

Thaw HLC on ice. Dilute with phosphate buffer to a final protein concentration of 2 mg/mL. Prepare a 1 mg/mL working solution.

-

Prepare the this compound working solution (2 µM) by diluting the stock in phosphate buffer. This will yield a final incubation concentration of 1 µM.

-

Pre-incubation: Add 99 µL of the HLC working solution (1 mg/mL) to each well of the incubation plate. Pre-warm the plate at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding 1 µL of the 2 µM this compound working solution to each well. Mix gently.

-

Time Points: At specified time points (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes), transfer 50 µL of the incubation mixture to a collection plate containing 150 µL of the cold Termination Solution. The 0-minute time point should be taken immediately after adding the substrate.

-

Sample Processing: Seal the collection plate, vortex for 2 minutes, and centrifuge at 3,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

-

Analyze samples via LC-MS/MS, monitoring the depletion of the this compound parent ion.

-

Calculate the peak area ratio of this compound to the internal standard at each time point.

-

Plot the natural log of the peak area ratio versus time. The slope of the linear portion of this plot (k) represents the elimination rate constant.

-

Calculate the half-life (t1/2) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Protein Amount)

Protocol 2: AO Inhibition Assay (IC50 Determination)

This protocol determines the concentration of a test compound required to inhibit 50% of this compound 4-oxidation activity.

1. Materials and Reagents:

-

Same as Protocol 1, plus:

-

Test Inhibitor (e.g., Raloxifene) with a range of stock concentrations in DMSO.

-

Positive Control Inhibitor: Hydralazine (10 mM stock in DMSO).

2. Procedure:

-

Prepare HLC working solution (1 mg/mL) as described previously.

-

Prepare a series of inhibitor working solutions in phosphate buffer. The final DMSO concentration in the incubation should not exceed 0.5%. Include a "no inhibitor" vehicle control.

-

Pre-incubation with Inhibitor: Add 98 µL of the HLC working solution to each well. Add 1 µL of the inhibitor working solution (or vehicle) to the appropriate wells. Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation: Start the reaction by adding 1 µL of this compound working solution. The final this compound concentration should be at or below its Km (e.g., 5 µM) to ensure sensitivity to competitive inhibitors.

-

Incubation: Incubate for a fixed time within the established linear range of metabolite formation (e.g., 5-10 minutes).

-

Termination and Processing: Stop the reaction by adding 150 µL of cold Termination Solution. Process samples as described in Protocol 1.

3. Data Analysis:

-

Analyze samples via LC-MS/MS, monitoring the formation of the 4-oxo-carbazeran metabolite.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

- 1. Oxidative metabolism of this compound in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of cytosolic aldehyde oxidase contamination in liver microsomes on intrinsic clearance estimations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. xenotech.com [xenotech.com]

- 6. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbazeran: A Technical Deep Dive into its Discovery, Development, and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazeran (UK-31557) is a potent phosphodiesterase inhibitor that emerged from early drug discovery programs. Its development trajectory, however, was significantly impacted by complex, species-dependent metabolism, primarily mediated by aldehyde oxidase (AOX1) in humans. This in-depth guide provides a comprehensive overview of the discovery and history of this compound's development, its mechanism of action, and the pivotal role of its metabolic pathways. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to offer a thorough understanding for researchers and drug development professionals.

Discovery and Developmental History

While the initial discovery and preclinical development of this compound are not extensively documented in readily available literature, it is identified as a potent phosphodiesterase inhibitor. The compound, also known by its developmental code UK-31557, was investigated for its potential therapeutic effects. However, its progression through the drug development pipeline was ultimately halted due to significant challenges in translating its pharmacological activity from preclinical animal models to humans. This discrepancy was later attributed to major species differences in its metabolic clearance.

The lack of a detectable pharmacological effect in humans following oral administration became a critical roadblock. In-depth metabolic studies revealed that this compound undergoes extensive presystemic metabolism in humans, a phenomenon not observed to the same extent in the animal species used for initial testing, such as dogs. This highlighted the crucial role of aldehyde oxidase in its metabolic pathway and served as a key case study in the importance of understanding species-specific drug metabolism in drug development.

Mechanism of Action: Phosphodiesterase Inhibition

This compound functions as a phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the degradation of these cyclic nucleotides, PDE inhibitors can modulate a wide range of physiological processes, including cardiovascular function, inflammation, and neuronal signaling.

The specific phosphodiesterase subtype targeted by this compound is not consistently specified in the available literature. However, based on the therapeutic indications for which many PDE inhibitors were investigated during its era of development, it is plausible that this compound was explored for its effects on cardiovascular conditions such as heart failure. PDE3 inhibitors, for instance, were a major focus for their inotropic and vasodilatory effects.

Signaling Pathway of Phosphodiesterase Inhibition

Caption: General signaling pathway of phosphodiesterase (PDE) inhibition by this compound.

Pharmacokinetics and Metabolism

The most defining characteristic of this compound is its species-dependent metabolism, which proved to be the primary obstacle in its clinical development.

Interspecies Metabolic Differences

Initial preclinical studies in dogs showed that this compound was moderately well absorbed and had a systemic bioavailability of approximately 68%. The primary metabolic pathway in dogs was identified as O-demethylation.

In stark contrast, studies in humans revealed that the bioavailability of this compound was practically immeasurable after oral administration. This was due to extensive and rapid presystemic (first-pass) metabolism. The predominant metabolic route in humans is the 4-hydroxylation of the phthalazine moiety, a reaction that is negligible in dogs.[1] This profound difference in metabolic clearance between species led to a lack of pharmacological activity in humans.

Role of Aldehyde Oxidase (AOX)

The enzyme responsible for the efficient 4-hydroxylation of this compound in humans was identified as aldehyde oxidase (AOX1).[2] AOX1 is a cytosolic enzyme that plays a significant role in the metabolism of various xenobiotics, particularly those containing heterocyclic aromatic rings. The high activity of AOX1 in the human liver is responsible for the rapid clearance of this compound.

The metabolism of this compound to 4-hydroxythis compound (also referred to as 4-oxo-carbazeran) is now considered an enzyme-selective catalytic marker for human AOX1 activity. This has made this compound a valuable tool in in vitro drug metabolism studies to assess the potential for AOX-mediated clearance of new chemical entities.

Metabolic Pathway of this compound

Caption: Species-dependent metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolism Studies

Objective: To determine the metabolic stability and identify the major metabolites of this compound in liver fractions from different species.

Methodology:

-

Preparation of Liver Fractions: Liver cytosol and microsomes are prepared from human and dog livers through differential centrifugation.

-

Incubation: this compound (e.g., 1 µM) is incubated with liver cytosol or microsomes (e.g., 1 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C. For microsomal incubations, an NADPH-generating system is included to support cytochrome P450 activity.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the parent compound and identify metabolites.

Enzyme Phenotyping with Aldehyde Oxidase

Objective: To confirm the role of aldehyde oxidase in this compound metabolism.

Methodology:

-

Incubation with Recombinant Enzymes: this compound is incubated with recombinant human aldehyde oxidase (AOX1) and a panel of recombinant human cytochrome P450 enzymes.

-

Inhibitor Studies: Incubations are performed with human liver cytosol in the presence and absence of a known AOX inhibitor (e.g., hydralazine).

-

Analysis: The formation of 4-hydroxythis compound is measured by LC-MS. A significant reduction in metabolite formation in the presence of the inhibitor or exclusive formation by recombinant AOX1 confirms its role.

Quantitative Data Summary

| Parameter | Dog | Human | Reference |

| Systemic Bioavailability (Oral) | ~68% | Not measurable | [1] |

| Major Metabolic Pathway | O-demethylation | 4-hydroxylation | [1] |

| Primary Metabolizing Enzyme | Cytochrome P450 (presumed) | Aldehyde Oxidase (AOX1) | [2] |

| Major Metabolite | O-desmethylthis compound | 4-hydroxythis compound | [1][2] |

Conclusion

The story of this compound's development is a powerful illustration of the critical importance of understanding drug metabolism, particularly the species-specific differences that can arise. While its potential as a phosphodiesterase inhibitor was promising in early preclinical models, the unforeseen and extensive metabolism by aldehyde oxidase in humans rendered the drug inactive when administered orally. Although this compound did not achieve clinical success, it has become an invaluable pharmacological tool for the in vitro assessment of AOX1 activity. Its history underscores the necessity for robust, multi-species metabolic studies and the use of predictive in vitro models to de-risk drug candidates early in the development process. The lessons learned from this compound continue to inform and guide modern drug discovery and development strategies.

References

An In-depth Technical Guide to Carbazeran: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazeran is a potent and selective phosphodiesterase (PDE) inhibitor with significant positive inotropic effects, positioning it as a compound of interest in cardiovascular research, particularly in the context of heart failure. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its pharmacological profile. Detailed methodologies for key experiments, including phosphodiesterase inhibition assays, evaluation of inotropic activity, and metabolic studies, are presented to facilitate further research and development. This document also includes schematic representations of its mechanism of action and experimental workflows to provide a clear and concise understanding of its biological and experimental context.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-ethyl-carbamic acid, 1-(6,7-dimethoxy-1-phthalazinyl)-4-piperidinyl ester, is a synthetic compound belonging to the phthalazine class of chemicals.[1][2][3]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₄N₄O₄ | [1][2] |

| Molecular Weight | 360.41 g/mol | [1][4] |

| CAS Number | 70724-25-3 | [1][2][3] |

| IUPAC Name | N-ethyl-carbamic acid, 1-(6,7-dimethoxy-1-phthalazinyl)-4-piperidinyl ester | [2] |

| Synonyms | UK 31557 | [1][3] |

| Appearance | White to beige powder | [1] |

| Solubility | DMSO: ≥2 mg/mL (warmed), Chloroform: Slightly Soluble, Methanol: Slightly Soluble | [1][2] |

| SMILES | CCNC(=O)OC1CCN(CC1)c2nncc3cc(OC)c(OC)cc23 | [1] |

| InChI Key | QJGVXJYGDBSPSJ-UHFFFAOYSA-N | [1][2] |

Pharmacological Properties

This compound's primary pharmacological actions are twofold: inhibition of phosphodiesterases and its role as a substrate for aldehyde oxidase, which dictates its metabolic fate.

Mechanism of Action: Phosphodiesterase Inhibition

This compound is an inhibitor of phosphodiesterase 2 (PDE2) and PDE3.[2] By inhibiting these enzymes, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their accumulation within cardiac myocytes. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in an increased influx of calcium ions and enhanced myocardial contractility (positive inotropic effect).

Inotropic and Chronotropic Effects

This compound produces concentration-dependent positive inotropic responses in isolated rabbit papillary muscle.[2] However, unlike many other positive inotropic agents, it elicits a negative chronotropic effect (a decrease in heart rate) in isolated rabbit right atria.

Table 2: Pharmacodynamic Properties of this compound

| Parameter | Value | Species/Tissue | Reference |

| cAMP Hydrolysis Inhibition (IC₅₀) | 4.1 µM | Rabbit heart ventricles | [2] |

| cGMP Hydrolysis Inhibition (IC₅₀) | 171 µM | Rabbit heart ventricles | [2] |

| Positive Inotropic Effect (EC₅₀) | 100 µM | Isolated rabbit papillary muscle | [2] |

Metabolism by Aldehyde Oxidase

In humans, this compound is almost completely cleared via metabolism by aldehyde oxidase (AO), specifically the AOX1 isoform.[2] The primary metabolic pathway is the 4-hydroxylation of the phthalazine ring, leading to the formation of 4-oxo-carbazeran.[5][6] This metabolic route is species-dependent, with different major metabolites observed in other species like dogs.[6]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological properties of this compound.

Phosphodiesterase Inhibition Assay

The following protocol is a general representation based on standard phosphodiesterase activity assays.

Detailed Methodology:

-

Preparation of Cardiac Homogenates: Rabbit ventricular tissue is homogenized in a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.0) and centrifuged to obtain a supernatant containing the PDE enzymes.

-

Assay Conditions: The assay is typically performed in a reaction mixture containing the heart homogenate, a specific concentration of radiolabeled substrate (e.g., [³H]-cAMP or [³H]-cGMP), and varying concentrations of this compound.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

-

Termination and Product Separation: The reaction is stopped, and the product ([³H]-AMP or [³H]-GMP) is converted to its corresponding nucleoside by a 5'-nucleotidase. The radiolabeled nucleoside is then separated from the unreacted substrate using ion-exchange chromatography.

-

Quantification: The amount of radioactivity in the eluate is determined by liquid scintillation counting, which is proportional to the PDE activity.

-

Data Analysis: The concentration of this compound that inhibits 50% of the PDE activity (IC₅₀) is calculated from the concentration-response curve.

Inotropic Activity in Isolated Papillary Muscle

The positive inotropic effect of this compound is assessed using isolated cardiac muscle preparations.

Detailed Methodology:

-

Tissue Preparation: Papillary muscles are dissected from the right ventricle of a rabbit heart and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz) with platinum electrodes.

-

Tension Measurement: The isometric tension developed by the muscle is measured using a force-displacement transducer and recorded.

-

Experimental Protocol: After an equilibration period, cumulative concentration-response curves to this compound are constructed by adding the drug to the organ bath in increasing concentrations.

-

Data Analysis: The increase in developed tension is measured, and the concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined.

Aldehyde Oxidase Metabolism Assay

The metabolism of this compound by aldehyde oxidase is typically studied using human liver subcellular fractions.

References

- 1. promega.com [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. cAMP or cGMP-dependent phosphodiesterase (PDE) activity inhibition assay [bio-protocol.org]

- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demonstration of an alpha adrenoceptor-mediated inotropic effect of norepinephrine in rabbit papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Carbazeran in Human Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Carbazeran, with a focus on studies utilizing human liver microsomes and other hepatic subcellular fractions. This document outlines the primary metabolic pathways, enzymatic contributors, and quantitative kinetic parameters associated with this compound's biotransformation. Detailed experimental protocols and analytical methodologies are provided to facilitate the design and execution of in vitro metabolism studies.

Executive Summary

This compound undergoes significant metabolism in humans, primarily driven by oxidation. In vitro studies using human liver preparations have been instrumental in elucidating the metabolic fate of this compound. The principal metabolic pathway is the 4-hydroxylation of this compound, a reaction predominantly catalyzed by the cytosolic enzyme Aldehyde Oxidase 1 (AOX1). Notably, cytochrome P450 (CYP) enzymes do not play a significant role in this primary metabolic conversion. Understanding the kinetics and experimental conditions of this compound's metabolism is crucial for predicting its in vivo clearance and potential drug-drug interactions. While human liver microsomes are a common tool for in vitro drug metabolism studies, it is important to recognize that they can be contaminated with cytosolic AOX1, which can influence experimental outcomes. Other minor metabolic pathways for this compound include glucuronidation and desmethylation.

Quantitative Data on this compound Metabolism

The following tables summarize the key quantitative parameters for the in vitro metabolism of this compound in human liver preparations.

Table 1: Enzyme Kinetics of this compound 4-Hydroxylation

| Parameter | Value | In Vitro System | Enzyme | Reference |

| Km | 5 µM | Human Liver Cytosol | Aldehyde Oxidase (AOX1) | [1] |

Note: Vmax values were not explicitly found in the searched literature.

Table 2: In Vitro Clearance of this compound

| Parameter | Value | In Vitro System | Reference |

| Estimated Hepatic Clearance (Clh) | 17 mL/min/kg | Cryopreserved Human Hepatocytes | [2] |

| Intrinsic Clearance (CLint, in vitro) | 4.2 µL/min/million cells | Plated Human Hepatocytes |

Metabolic Pathways of this compound

The primary metabolic transformation of this compound in human liver is the oxidation to its 4-hydroxy metabolite, also referred to as 4-oxo-carbazeran. This reaction is catalyzed by Aldehyde Oxidase (AOX1), a cytosolic enzyme.[3][4] Studies have shown that major cytochrome P450 isoforms are not involved in this metabolic step.[5] Minor pathways, such as glucuronidation and desmethylation, have also been reported.

Metabolic pathway of this compound in human liver.

Experimental Protocols

This section details the methodologies for conducting in vitro metabolism studies of this compound using human liver cytosol.

Aldehyde Oxidase Activity Assay in Human Liver Cytosol

This protocol is designed to determine the kinetics of this compound 4-hydroxylation by AOX1 in human liver cytosol.

4.1.1 Materials and Reagents

-

Pooled human liver cytosol (commercially available)

-

This compound

-

4-Hydroxythis compound (analytical standard)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Internal Standard (e.g., Tolbutamide)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

4.1.2 Incubation Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the potassium phosphate buffer to achieve final concentrations ranging from 0.5 µM to 50 µM.

-

Pre-warm the human liver cytosol preparation (final protein concentration of 0.5-1.0 mg/mL in the incubation mixture) and the this compound solutions at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the this compound solution to the pre-warmed cytosol. The final volume of the incubation mixture is typically 200 µL.

-

Incubate the mixture at 37°C in a shaking water bath.

-

At specified time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

Quench the reaction by adding the aliquot to 2 volumes (e.g., 100 µL) of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

4.1.3 Negative Control and Inhibitor Studies

-

Negative Control: To confirm that the metabolism is enzyme-mediated, perform incubations with heat-inactivated cytosol.

-

Inhibitor Studies: To confirm the role of AOX1, conduct parallel incubations in the presence of a known AOX inhibitor, such as hydralazine (10-100 µM) or menadione (10 µM).[5][6]

UPLC-MS/MS Analysis of 4-Hydroxythis compound

4.2.1 Chromatographic Conditions (Representative)

-

UHPLC System: Waters Acquity UPLC or equivalent

-

Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Linear gradient to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Re-equilibration at 5% B

-

4.2.2 Mass Spectrometric Conditions (Representative)

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: (Precursor Ion > Product Ion) - To be determined empirically

-

4-Hydroxythis compound: (Precursor Ion > Product Ion) - To be determined empirically

-

Internal Standard: (e.g., Tolbutamide: m/z 271.1 > 155.1)

-

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for investigating the in vitro metabolism of this compound.

Workflow for in vitro metabolism of this compound.

Conclusion

The in vitro metabolism of this compound is primarily characterized by its conversion to 4-hydroxy this compound, a reaction mediated by aldehyde oxidase in the human liver cytosol. This technical guide provides essential quantitative data and detailed experimental protocols to aid researchers in the study of this compound's metabolic fate. The provided workflows and diagrams serve as a visual aid to understand the metabolic pathways and experimental procedures. A thorough understanding of these in vitro processes is fundamental for the successful preclinical and clinical development of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xenotech.com [xenotech.com]

- 4. Oxidative metabolism of this compound in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of this compound 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary metabolites of Carbazeran when incubated with human hepatocytes. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Primary Metabolites of this compound

In humans, this compound undergoes extensive pre-systemic metabolism, primarily through oxidation.[1] The principal enzyme responsible for the biotransformation of this compound in human liver cytosol is Aldehyde Oxidase 1 (AOX1) .[2][3] This enzymatic action leads to the formation of several metabolites, with the most significant being the 4-hydroxy derivative.

The primary metabolites identified in human hepatocytes are:

-

4-hydroxythis compound (4-oxo-carbazeran): This is the major metabolite, formed by the hydroxylation of the phthalazine moiety of this compound.[1][2]

-

N-desethyl-4-oxo-carbazeran: A subsequent metabolite formed from 4-oxo-carbazeran.[4]

-

6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone: Another metabolite derived from the initial 4-oxidation.[4]

Notably, O-desmethylthis compound, a major metabolite in canine species, is not a significant metabolite in humans.[4] Other minor metabolic pathways in humans may include glucuronidation and desmethylation.

Quantitative Data Summary

The following tables summarize the quantitative data available on this compound metabolism in human liver preparations.

Table 1: Hepatic Clearance of this compound in Human Hepatocytes

| In Vitro System | Estimated Hepatic Clearance (Clint, in vitro) (mL/min/kg) | Reference |

| Cryopreserved Human Hepatocytes | 17 | [5] |

Table 2: Kinetic Parameters for this compound 4-Oxidation

| Parameter | Value | Reference |

| Km | 5 µM | [2] |

Experimental Protocols

This section details the methodologies for key experiments in the study of this compound metabolism.

Incubation with Human Liver Preparations

Objective: To determine the metabolic fate of this compound in a human-relevant in vitro system.

Materials:

-

Cryopreserved human hepatocytes or human liver cytosol/S9 fractions

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Incubation medium (e.g., Williams' Medium E for hepatocytes)

-

Aldehyde oxidase inhibitor (e.g., Hydralazine) for reaction phenotyping

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

96-well plates or microcentrifuge tubes

-

Incubator with orbital shaker (37°C)

Procedure:

-

Preparation of Hepatocytes/Subcellular Fractions: Thaw cryopreserved human hepatocytes or prepare human liver cytosol or S9 fractions according to standard laboratory protocols. For hepatocytes, determine cell viability and adjust the cell density to a working concentration (e.g., 0.5 x 10^6 viable cells/mL).

-

Incubation Setup:

-

Pre-warm the incubation medium and the cell/subcellular fraction suspension to 37°C.

-

Add the this compound stock solution to the incubation medium to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should typically be less than 1%.

-

For reaction phenotyping, a parallel incubation can be set up with the inclusion of an AOX1 inhibitor like hydralazine.

-

-

Initiation of Reaction: Add the this compound-containing medium to the hepatocyte suspension or subcellular fractions to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.

-

Reaction Termination: Immediately terminate the enzymatic reaction by adding a cold organic solvent, such as acetonitrile (typically in a 2:1 or 3:1 ratio of solvent to sample).

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

Metabolite Identification and Quantification by LC-MS/MS

Objective: To identify and quantify this compound and its metabolites in the processed samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the supernatant from the processed samples onto an appropriate HPLC/UHPLC column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient program should be optimized to achieve good separation of this compound and its metabolites.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its known metabolites. The MRM transitions (precursor ion → product ion) should be optimized for each analyte.

-

For identification of unknown metabolites, full scan and product ion scan modes can be utilized.

-

-

Data Analysis:

-

Quantify the concentration of this compound and its metabolites by comparing their peak areas to those of a standard curve prepared with authentic standards.

-

Calculate the rate of disappearance of this compound and the formation of its metabolites over time.

-

Visualizations

Metabolic Pathway of this compound

Caption: Primary metabolic pathway of this compound in human hepatocytes.

Experimental Workflow for this compound Metabolism Study

Caption: General workflow for an in vitro this compound metabolism experiment.

References

- 1. Oxidative metabolism of this compound in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of this compound 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Aldehyde Oxidase 1-Mediated this compound Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicity Profile of Carbazeran: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information regarding the preclinical safety and toxicity profile of Carbazeran. A comprehensive search of scientific literature and toxicology databases has revealed a significant lack of publicly available data for standard preclinical safety endpoints such as acute, sub-chronic, chronic, genetic, reproductive, and carcinogenicity studies. The information that is available primarily pertains to its metabolism.

Executive Summary

This compound is identified as a potent phosphodiesterase inhibitor.[1] The predominant focus of accessible research has been on its metabolic profile, which shows significant species-dependent variations.[1] Specifically, this compound is extensively metabolized by aldehyde oxidase 1 (AOX1) in humans and some primates, a pathway that is negligible in commonly used preclinical toxicology species like rats and dogs.[2] This metabolic difference is a critical consideration for the design and interpretation of any potential preclinical safety studies. Due to the absence of public data from formal toxicology studies, a quantitative assessment of this compound's safety and toxicity profile cannot be provided at this time.

Metabolism of this compound

The primary metabolic pathway for this compound in humans involves the 4-hydroxylation of its phthalazine moiety, leading to the formation of metabolites such as 4-oxo-carbazeran.[3] This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase 1 (AOX1).[3] In vitro studies using human liver cytosol have demonstrated rapid metabolism of this compound.[4]

Significant species differences in this compound metabolism have been reported:

-

High AOX1 activity: Humans, baboons, marmosets, and guinea pigs show substantial metabolism of this compound via AOX1.[5]

-

Low to negligible AOX1 activity: Rats and dogs exhibit low to no metabolism of this compound through this pathway.[5]

This metabolic divergence was highlighted in a study using chimeric mice with humanized livers. After a single 10 mg/kg oral dose of this compound, these mice showed significantly higher plasma levels of the human-specific 4-oxidation metabolites compared to control mice.[2] Conversely, control mice had higher levels of O-desmethylthis compound, a major metabolite in dogs.[2]

Signaling Pathways and Experimental Workflows

Due to the lack of public information on the toxicological effects of this compound, no signaling pathways related to its toxicity have been described. The primary biochemical pathway identified is its metabolism by AOX1.

Below is a conceptual workflow illustrating the species-dependent metabolism of this compound, which is a critical factor for preclinical study design.

Data Presentation

A thorough search of publicly available literature did not yield quantitative data from preclinical toxicology studies of this compound. Therefore, tables for the following endpoints cannot be provided:

-

Acute Toxicity: No LD50 values or data from single-dose studies are publicly available.

-

Subchronic and Chronic Toxicity: No data from repeat-dose toxicity studies, including No-Observed-Adverse-Effect-Levels (NOAEL), are publicly available.

-

Genotoxicity: No results from standard genotoxicity assays such as the Ames test, in vitro chromosomal aberration, or in vivo micronucleus assays for this compound are publicly available.

-

Carcinogenicity: No data from long-term carcinogenicity bioassays in rodents are publicly available.

-

Reproductive and Developmental Toxicity: No data from Developmental and Reproductive Toxicology (DART) studies are publicly available.

Experimental Protocols

As no specific preclinical toxicology studies for this compound are publicly documented, detailed experimental protocols for such studies cannot be provided. The design of future preclinical toxicology studies would need to carefully consider the species-specific metabolism of this compound to ensure the relevance of the selected animal model to human metabolism.

Conclusion

The publicly available data on this compound is insufficient to construct a comprehensive preclinical safety and toxicity profile. The primary information available relates to its metabolism, which is characterized by significant species differences, with aldehyde oxidase 1 (AOX1) playing a crucial role in human metabolism but not in common preclinical species like rats and dogs. This metabolic disparity is a major challenge for the direct translation of safety data from these species to humans. Any future preclinical safety assessment of this compound would require either the use of a metabolically relevant species or a thorough characterization of the toxicity of both the parent compound and its human-specific metabolites. Without access to proprietary industry data or new public studies, a detailed technical guide on the safety and toxicity of this compound remains speculative.

References

- 1. criver.com [criver.com]

- 2. Human Aldehyde Oxidase 1-Mediated this compound Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. premier-research.com [premier-research.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Using Carbazeran as a Marker for Human AOX1 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldehyde Oxidase 1 (AOX1), a cytosolic molybdo-flavoenzyme, plays an increasingly significant role in the metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic drugs.[1][2] Due to profound species differences in AOX expression and activity, predicting human clearance of AOX substrates remains a challenge in drug development.[1][3] Therefore, the use of a selective in vitro marker is crucial for accurately characterizing the contribution of human AOX1 to a drug candidate's metabolism.

Carbazeran is a potent phosphodiesterase inhibitor that is extensively metabolized in humans primarily through oxidation by AOX1.[4][5] Its 4-oxidation to 4-oxo-carbazeran is now considered an enzyme-selective catalytic marker for human AOX1 activity, showing minimal involvement from cytochrome P450 (P450) enzymes.[6][7] This makes this compound an ideal probe substrate for investigating AOX1 activity in various in vitro and in vivo systems.

Application Notes

Principle of the Assay

The core principle involves incubating this compound with a biological matrix containing active AOX1 (e.g., human liver cytosol, S9 fraction, or hepatocytes). The AOX1 enzyme catalyzes the oxidation of this compound at the C4-position to form its primary metabolite, 4-oxo-carbazeran (also known as 4-hydroxy this compound).[5] The rate of formation of this metabolite is then quantified, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and serves as a direct measure of AOX1 catalytic activity.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound in humans is oxidation, mediated by AOX1.

Caption: Metabolic conversion of this compound by human AOX1.

Specificity and Selectivity

Studies have demonstrated that human recombinant cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5) do not catalyze this compound 4-oxidation.[6] The reaction is not dependent on NADPH, further distinguishing it from typical P450-mediated reactions.[6] Confirmation of AOX1's role can be achieved by using selective AOX1 inhibitors, such as hydralazine, which effectively reduces the clearance of this compound in in vitro systems.[6][8]

Key Applications

-

Reaction Phenotyping: To determine the contribution of AOX1 to the metabolism of a new chemical entity.

-

In Vitro System Characterization: To assess and compare AOX1 activity across different test systems like liver cytosol, S9 fractions, and cryopreserved hepatocytes from various donors.[4][8]

-

Enzyme Inhibition Studies: To identify potential drug-drug interactions by assessing the inhibitory effect of new compounds on AOX1 activity, using this compound as the probe substrate.[7]

-

In Vivo Models: To evaluate human AOX1 activity in humanized animal models, such as chimeric mice with humanized livers.[4]

Experimental Protocols

Protocol 1: In Vitro AOX1 Activity Assay in Human Liver Cytosol (HLC)

This protocol describes a typical procedure for measuring the rate of 4-oxo-carbazeran formation in pooled or individual human liver cytosol.

Materials and Reagents:

-

This compound

-

4-oxo-carbazeran (as an analytical standard)

-

Human Liver Cytosol (commercially available or prepared in-house)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with 0.1% Formic Acid (for protein precipitation)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

-

Incubator/Water Bath (37°C)

-

Microcentrifuge tubes

-

Centrifuge

Experimental Workflow:

Caption: General workflow for in vitro AOX1 activity assay.

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.

-

Thaw the human liver cytosol on ice. Dilute the cytosol to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) with the phosphate buffer.

-

-

Incubation:

-

In microcentrifuge tubes, add the diluted HLC and buffer. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding the this compound stock solution. The final substrate concentration should be around its Km value (e.g., 5 µM) for linear kinetics or varied for determining kinetic parameters.[7]

-

Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at several time points (e.g., 0, 5, 15, 30, and 60 minutes) to ensure the reaction rate is linear.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously to precipitate the protein.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the presence of 4-oxo-carbazeran using a validated LC-MS/MS method.

-

Create a standard curve using the 4-oxo-carbazeran analytical standard to quantify its formation in the samples.

-

-

Data Analysis:

-

Plot the concentration of 4-oxo-carbazeran formed against time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

-

Calculate the AOX1 activity, typically expressed as pmol of metabolite formed per minute per mg of cytosolic protein.

-

Protocol 2: Confirmation using the AOX1 Inhibitor Hydralazine

To confirm that this compound oxidation is mediated by AOX1, a parallel experiment including a known AOX1 inhibitor is recommended.

Procedure:

-

Follow the steps outlined in Protocol 1.

-

Prior to initiating the reaction with this compound, add hydralazine (e.g., 10-100 µM final concentration) to a set of incubation tubes.

-

Pre-incubate the HLC-inhibitor mixture for 10-15 minutes at 37°C.

-

Initiate the reaction by adding this compound and proceed with the incubation and analysis as described above.

-

A significant decrease in the rate of 4-oxo-carbazeran formation in the presence of hydralazine confirms the activity is AOX1-mediated.[8]

Protocol 3: AOX1 Activity Assay in Cryopreserved Human Hepatocytes

This protocol is adapted for a more physiologically relevant cell-based system.

Procedure:

-

Thaw and prepare cryopreserved human hepatocytes according to the supplier's instructions.

-

Resuspend the hepatocytes in the recommended incubation medium (e.g., Williams' Medium E) to a final cell density of approximately 0.5-1.0 x 10⁶ viable cells/mL.

-

Add the hepatocyte suspension to a multi-well plate.

-

Add this compound to initiate the reaction.

-

Incubate at 37°C in a humidified incubator with 5% CO₂.

-

Sample both the cells and the medium at various time points. Terminate the reaction by adding ice-cold acetonitrile.

-

Process the samples (including cell lysis if necessary) and analyze for 4-oxo-carbazeran formation via LC-MS/MS as described in Protocol 1.

Data Presentation

The following tables summarize quantitative data for this compound metabolism by human AOX1, compiled from various studies.

Table 1: Kinetic and Clearance Parameters for this compound 4-Oxidation

| Parameter | System | Value | Reference |

|---|---|---|---|

| Km | Human Liver S9 | 5 µM | [7] |

| Estimated Hepatic Clearance (Clh) | Cryopreserved Human Hepatocytes | 17 mL/min/kg |[8] |

Table 2: Variability in Human AOX1 Activity using this compound

| Observation | System | Finding | Reference |

|---|---|---|---|

| Inter-individual Variability | Human Liver Cytosols (20 donors) | Up to a 90-fold difference in this compound oxidation activity. | [9] |

| Effect of Alcohol Consumption | Human Liver Cytosols | Donors with chronic alcohol consumption showed low this compound oxidation activity (<51 µl/min/mg vs. a median of 455 µl/min/mg) despite similar AOX1 protein levels. | [10] |

| Fraction Metabolized by AO (fmAO) | In Vitro / In Vivo Data | fmAO for this compound reported to range from 0.49 to 0.89 across different studies. |[11] |

Troubleshooting and Important Considerations

-

Cytosolic Contamination: this compound 4-oxidation observed in human liver microsomal preparations has been attributed to contamination with cytosolic AOX1.[6] It is crucial to use pure cytosolic fractions for specific AOX1 activity assessment.

-

Species Differences: this compound metabolism is highly species-dependent. While rapidly metabolized by human and baboon liver cytosol, it is not metabolized by dog liver cytosol.[5] This highlights the importance of using human-derived systems for relevant metabolic data.

-

In Vitro-In Vivo Extrapolation (IVIVE): Studies have noted that in vitro systems, including cryopreserved hepatocytes, can underpredict the in vivo clearance of AOX substrates like this compound.[8][11] This should be considered when using in vitro data for human pharmacokinetic predictions.

-

Enzyme Stability: The stability of AOX1 activity during the preparation and incubation of in vitro systems can be a source of variability.[11] Consistent and careful handling of biological materials is essential.

Conclusion

This compound is a well-characterized and highly selective probe substrate for measuring the catalytic activity of human AOX1. Its negligible metabolism by P450 enzymes makes it a reliable tool for reaction phenotyping, inhibition studies, and the characterization of in vitro metabolic systems. The provided protocols offer a framework for researchers to accurately assess AOX1 activity, contributing to a better understanding of the enzyme's role in drug metabolism and improving the prediction of human clearance for new drug candidates.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. iris.unito.it [iris.unito.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human Aldehyde Oxidase 1-Mediated this compound Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative metabolism of this compound in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of this compound 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 10. Aldehyde oxidase 1 (AOX1) in human liver cytosols: quantitative characterization of AOX1 expression level and activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

Application of Carbazeran in Drug-Drug Interaction Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazeran is a potent phosphodiesterase inhibitor that has emerged as a valuable tool in pre-clinical drug development, specifically in the assessment of drug-drug interaction (DDI) potential.[1] Its metabolic profile is highly selective, being primarily metabolized in humans by aldehyde oxidase 1 (AOX1) to its main metabolite, 4-oxo-carbazeran.[2][3] Notably, this compound is not a significant substrate for cytochrome P450 (CYP) enzymes, the most common pathway for drug metabolism.[2][4] This specificity makes this compound an ideal probe substrate for investigating the induction or inhibition of AOX1 activity by new chemical entities (NCEs). Understanding the potential for an NCE to inhibit or induce AOX1 is critical, as this can lead to clinically significant DDIs with co-administered drugs that are cleared by this pathway.

These application notes provide a comprehensive overview of the use of this compound in DDI studies, including detailed experimental protocols and key kinetic data to guide researchers in this field.

Data Presentation

Table 1: Kinetic Parameters of this compound Metabolism by Aldehyde Oxidase (AOX1)

The Michaelis-Menten constant (Km) for the 4-oxidation of this compound by human liver cytosol AOX1 is a critical parameter for designing in vitro DDI studies.

| Parameter | Value (µM) | Source |

| Km | ~5 | [5] |

Note: The reported Km value can vary slightly between studies and experimental conditions.

Table 2: Inhibitory Potency (IC50 and Ki) of Various Compounds on this compound 4-Oxidation

This table summarizes the inhibitory potential of selected compounds against this compound 4-oxidation, a measure of their ability to inhibit AOX1. These values are essential for predicting the likelihood of in vivo DDIs.

| Inhibitor | IC50 (nM) | Ki (µM) | Inhibition Mode | Source |

| Raloxifene | 2.9 | - | - | [6][7] |

| Bazedoxifene | - | - | Competitive | [5] |

| Lasofoxifene | - | - | Competitive | [5] |

| Tamoxifen | - | - | Competitive | [5] |

| Estradiol | Potent Inhibitor | - | - | [7] |

| Ethinyl Estradiol | Potent Inhibitor | - | - | [7] |

| Phenothiazines | Potent Inhibitors | - | - | [7] |

| Tricyclic Antidepressants | Potent Inhibitors | - | - | [7] |

| Dihydropyridine Calcium Channel Blockers | Potent Inhibitors | - | - | [7] |

Note: A comprehensive list of inhibitors with their IC50 and Ki values determined specifically with this compound is not extensively available in the public domain. The data presented here are from studies that may have used other AOX1 substrates but are relevant to understanding potential inhibitors of this compound metabolism. Researchers are encouraged to determine these values for their specific compounds of interest.

Experimental Protocols

Protocol 1: Determination of this compound Km and Vmax in Human Liver Cytosol

This protocol outlines the procedure for determining the kinetic parameters of this compound metabolism by AOX1 in human liver cytosol.

Materials:

-

This compound

-

Human liver cytosol (pooled)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not metabolized by AOX1)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of this compound dilutions in potassium phosphate buffer to achieve a final concentration range that brackets the expected Km (e.g., 0.1 to 50 µM).

-

Prepare the incubation mixture: In a microcentrifuge tube, combine human liver cytosol (final protein concentration of 0.1-0.5 mg/mL) and potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound solution to the pre-incubated mixture.

-

Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range (e.g., 5-15 minutes).

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of 4-oxo-carbazeran using a validated LC-MS/MS method.

-

Calculate the initial velocity of the reaction at each this compound concentration.

-

Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: In Vitro Assessment of AOX1 Inhibition using this compound

This protocol describes how to evaluate the inhibitory potential of a test compound on this compound 4-oxidation.

Materials:

-

Same as Protocol 1

-

Test compound (potential inhibitor)

Procedure:

-

Prepare stock solutions of this compound and the test compound.

-

Prepare incubation mixtures containing human liver cytosol, potassium phosphate buffer, and a fixed concentration of this compound (typically at or near its Km).

-

Add the test compound at various concentrations to the incubation mixtures. Include a vehicle control (no test compound).

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound.

-

Incubate and terminate the reaction as described in Protocol 1.

-

Analyze the samples for 4-oxo-carbazeran formation by LC-MS/MS.

-

Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition , perform the experiment with varying concentrations of both this compound and the test compound and analyze the data using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis.

Mandatory Visualizations

Caption: Metabolic pathway of this compound and potential for DDI.

Caption: Workflow for assessing AOX1 inhibition using this compound.

Clinical Relevance and Case Studies

While there is a limited number of clinically reported DDIs specifically involving this compound, the potential for interactions with other drugs metabolized by AOX1 highlights the importance of these in vitro studies. For instance, the sedative Zaleplon is primarily cleared by AOX1, and its co-administration with potent AOX1 inhibitors could lead to increased plasma concentrations and an enhanced sedative effect.[6] Although a clinically significant DDI for an AOX1 substrate has been reported in only one known case, the increasing number of NCEs with nitrogen-containing heterocyclic structures, which are often AOX1 substrates, suggests that the risk of such interactions may rise.[8][9] Therefore, using this compound as a probe substrate in early drug development is a proactive measure to identify and mitigate the risk of clinical DDIs.[10] The failure of several drug candidates in clinical trials due to unanticipated rapid clearance by AOX underscores the necessity of these early assessments.[11]

References

- 1. Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Aldehyde Oxidase 1-Mediated this compound Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human liver aldehyde oxidase: inhibition by 239 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Inhibitory effects of drugs on the metabolic activity of mouse and human aldehyde oxidases and influence on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols for In Vitro Carbazeran Metabolism Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vitro experiments for studying the metabolism of Carbazeran. The protocols focus on methodologies to assess metabolic stability, identify metabolites, and characterize the enzymatic pathways involved, with a particular emphasis on the role of aldehyde oxidase (AO).

Introduction to this compound Metabolism

This compound is primarily metabolized in humans and baboons via 4-hydroxylation of the phthalazine moiety, a reaction catalyzed by cytosolic liver aldehyde oxidase (AO), not cytochrome P450 (CYP) enzymes.[1][2] The major metabolite formed is 4-hydroxy this compound.[1][2] Significant species differences exist, with O-demethylation being the predominant metabolic pathway in dogs.[2] Understanding the in vitro metabolism of this compound is crucial for predicting its in vivo pharmacokinetic profile and potential drug-drug interactions. This compound 4-oxidation is considered an enzyme-selective catalytic marker for human aldehyde oxidase 1 (AOX1).[3]

Metabolic Pathway of this compound

The primary metabolic transformation of this compound in human liver cytosol is the oxidation of the phthalazine ring to form 4-hydroxy this compound, catalyzed by aldehyde oxidase.

Experimental Design and Protocols

The choice of the in vitro test system is critical for accurately assessing this compound metabolism. Due to the cytosolic nature of the primary enzyme involved, liver cytosol, S9 fractions, and hepatocytes are the most appropriate models.

Protocol 1: Metabolic Stability in Human Liver Cytosol

This protocol is designed to specifically measure the activity of cytosolic enzymes, primarily aldehyde oxidase, on this compound.

Workflow:

Methodology:

-

Preparation: Thaw pooled human liver cytosol on ice. Prepare a 1 mM stock solution of this compound in DMSO. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Incubation: In a microcentrifuge tube, combine the liver cytosol and buffer. For inhibitor studies, add menadione (a known AO inhibitor) to a final concentration of 100 µM.[4] Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding this compound to a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.

-

Sampling: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Quenching: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

-

Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

Data Presentation:

| Parameter | Value |

| Test System | Pooled Human Liver Cytosol |

| Protein Concentration | 1 mg/mL |

| This compound Concentration | 1 µM |

| Incubation Temperature | 37°C |

| Time Points | 0, 5, 15, 30, 60 min |

| Positive Control | Phthalazine |

| AO Inhibitor (optional) | Menadione (100 µM) |

Table 1: Experimental Parameters for this compound Metabolism in Human Liver Cytosol.

| Time (min) | % this compound Remaining |

| 0 | 100 |

| 5 | 65 |

| 15 | 30 |

| 30 | 10 |

| 60 | <1 |

Table 2: Representative Data for this compound Depletion in Human Liver Cytosol.

Protocol 2: Comprehensive Metabolism Profiling in Human Liver S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for a broader assessment of metabolism, including potential Phase II conjugation reactions.[5][6][7]

Workflow:

Methodology:

-

Preparation: Thaw pooled human liver S9 fraction on ice. Prepare cofactor solutions: 10 mM NADPH and 25 mM UDPGA in buffer. Prepare a 1 mM this compound stock solution.

-

Incubation: In separate tubes, prepare two sets of incubations: one with and one without cofactors. Combine S9 fraction, buffer, and this compound (final concentration 1 µM). Pre-incubate at 37°C.

-

Reaction Initiation: Start the reaction by adding the cofactor mix (or buffer for the control).

-

Sampling and Quenching: Follow the same procedure as in Protocol 1.

-

Analysis: Analyze the supernatant by LC-MS/MS for both the disappearance of this compound and the appearance of 4-hydroxy this compound and potential glucuronide conjugates.

Data Presentation:

| Parameter | Value |

| Test System | Pooled Human Liver S9 Fraction |

| Protein Concentration | 1 mg/mL |

| This compound Concentration | 1 µM |

| Cofactors | NADPH (1 mM), UDPGA (2.5 mM) |

| Incubation Temperature | 37°C |

| Time Points | 0, 15, 30, 60, 120 min |

Table 3: Experimental Parameters for this compound Metabolism in Human Liver S9 Fraction.

| Parameter | Value |

| Half-life (t½) | 12.5 min |

| Intrinsic Clearance (CLint) | 55.4 µL/min/mg protein |

| Major Metabolite | 4-hydroxy this compound |

| Minor Metabolite | This compound Glucuronide |

Table 4: Representative Metabolic Stability and Metabolite Profile of this compound in Liver S9.

Protocol 3: Intrinsic Clearance in Suspended Human Hepatocytes